(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate: is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate typically involves several steps. One common method is the Friedel-Crafts acylation of biphenyl, followed by reduction and esterification reactions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like lithium aluminum hydride (LiAlH4) for the reduction step. The final esterification can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetate group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound can be used as probes or markers due to their fluorescent properties.
Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate depends on its functional groups and the specific reactions it undergoes. The methanol and acetate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The biphenyl core provides a rigid, planar structure that can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
[1,1’-Biphenyl]-4-methanol: A similar compound with a methanol group at a different position.
[1,1’-Biphenyl]-2-methyl: A compound with a methyl group at a different position.
Uniqueness: The presence of multiple functional groups in [1,1’-Biphenyl]-3-methanol,2’-methyl-,3-acetate makes it more versatile in terms of chemical reactivity and potential applications compared to simpler biphenyl derivatives. The combination of methanol, methyl, and acetate groups allows for a wider range of chemical modifications and interactions, enhancing its utility in various fields.
Properties
CAS No. |
1998216-01-5 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
[3-(2-methylphenyl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H16O2/c1-12-6-3-4-9-16(12)15-8-5-7-14(10-15)11-18-13(2)17/h3-10H,11H2,1-2H3 |
InChI Key |
VWKGSRZFXDRRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.